2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

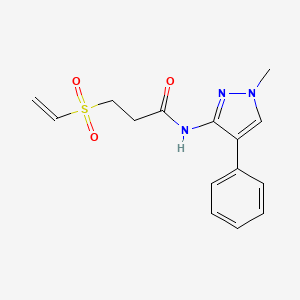

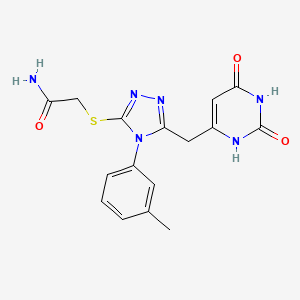

2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide is a tertiary amide molecule with a molecular weight of 198.31. It has the IUPAC name 2,2-dimethyl-N-(3-piperidinyl)propanamide .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a propanamide group with two methyl groups at the 2,2-positions . The InChI code for this compound is 1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 198.31. The predicted density is 0.935±0.06 g/cm3 , and the predicted boiling point is 351.0±15.0 °C .Applications De Recherche Scientifique

Sigma Receptor Binding and Activity

The exploration of sigma receptor affinities and selectivities has utilized derivatives bearing the piperidine moiety, including those with dimethyl groups, to investigate their potential in tumor research and therapy. Studies have shown that specific methylpiperidine derivatives demonstrate potent sigma(1) ligand activity with significant selectivity, suggesting their use as tools for PET experiments and their potential antiproliferative activity against certain tumor cells (Berardi et al., 2005). Additionally, other derivatives have been identified as highly potent and selective ligands for sigma receptors, indicating their relevance in pharmaceutical research (Berardi et al., 1998).

Gastrointestinal Motility Disorders

In the search for peripherally selective opioid antagonists, N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed to target gastrointestinal motility disorders with high affinity for opioid receptors. This research has led to the discovery of compounds with significant potential for clinical investigation in this area (Zimmerman et al., 1994).

Muscarinic M2-Receptor Affinity

A synthetic route to hybrid molecules containing elements of muscarinic receptor antagonists and allosteric modulators has been developed. This approach allows for modifications to the piperidine ring among other components, indicating the potential for creating compounds with specific affinities to the muscarinic M2-receptor, which could have implications in the development of new therapeutic agents (Holzgrabe & Heller, 2003).

Aromatase Inhibition for Tumor Therapy

Research into 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones has revealed their potential as inhibitors of estrogen biosynthesis, with implications for the treatment of hormone-dependent breast cancer. These compounds have shown strong in vitro inhibition of human placental aromatase, outperforming currently used treatments and indicating a new direction for therapeutic development in this field (Hartmann & Batzl, 1986).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research identifies the potential use of these compounds in protecting metallic surfaces from corrosion, which has practical applications in industrial settings (Kaya et al., 2016).

Safety and Hazards

The safety information for 2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVGWFHUPSYDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2592682.png)

![Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2592683.png)

![3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2592686.png)

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)

![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2592688.png)

![(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2592694.png)

![N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2592695.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2592697.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592700.png)